molecular formula C22H31N5O B11240174 2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide

2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide

Cat. No.: B11240174
M. Wt: 381.5 g/mol
InChI Key: HXZJDSJHUORTCH-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with piperidine.

    Coupling with the phenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment of the butanamide group: This final step involves the amidation reaction between the amine group on the phenyl ring and butanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound provides it with distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H31N5O

Molecular Weight

381.5 g/mol

IUPAC Name

2-ethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide

InChI

InChI=1S/C22H31N5O/c1-4-17(5-2)21(28)24-18-9-11-19(12-10-18)25-22-23-16(3)15-20(26-22)27-13-7-6-8-14-27/h9-12,15,17H,4-8,13-14H2,1-3H3,(H,24,28)(H,23,25,26)

InChI Key

HXZJDSJHUORTCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C

Origin of Product

United States

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